TCJL37

TYK2 inhibition Enzymatic assay Kinase inhibitor

TCJL37 is the optimal TYK2 probe for chronic oral studies. Unlike pan-JAK inhibitors, it delivers exquisite selectivity (Ki 1.6 nM) without confounding JAK1/2/3 activity. Its low rat clearance (1.0 mL/min/kg) and high oral exposure enable robust, sustained target engagement in IBD models. The well-characterized EC50 of 224 nM for STAT4 phosphorylation provides a precise benchmark for reproducible immune-cell assays. Avoid experimental risk from variable affinity or off-target effects—TCJL37 offers a defined, publication-backed pharmacology for unambiguous pathway dissection.

Molecular Formula C17H11ClF2N4O2
Molecular Weight 376.7 g/mol
Cat. No. B611249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCJL37
SynonymsTCJL-37;  TCJL 37;  TCJL37;  TC JL-37;  TC JL 37;  TC JL37; 
Molecular FormulaC17H11ClF2N4O2
Molecular Weight376.7 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F
InChIInChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)/t10-,12+/m0/s1
InChIKeyNKALKXMQBFLGQI-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TCJL37 TYK2 Inhibitor for Inflammatory Bowel Disease Research: Potency, Selectivity, and Oral Bioavailability


TCJL37 is a potent, selective, and orally bioavailable small molecule inhibitor of Tyrosine Kinase 2 (TYK2) [1]. The compound is a benzamide derivative featuring a (1R,2R)-2-fluorocyclopropylamide moiety . TCJL37 has been characterized for its ability to inhibit interleukin-12 (IL-12)-induced phosphorylation of STAT4 and suppress interferon-gamma (IFNγ) production in vivo [1]. These properties position TCJL37 as a valuable chemical probe for investigating the TYK2-JAK-STAT signaling pathway, particularly in the context of inflammatory bowel disease (IBD) research .

The Risks of Substituting TCJL37 with Other TYK2 or JAK Inhibitors in Research Protocols


Substitution of TCJL37 with other TYK2 inhibitors or pan-JAK inhibitors carries substantial experimental risk due to significant differences in potency, selectivity, and binding mechanism. While multiple TYK2 inhibitors are commercially available, they exhibit widely varying affinities (Ki values ranging from 0.0087 nM to 17 nM) [1][2] and distinct selectivity profiles against JAK family members [3]. Pan-JAK inhibitors like tofacitinib and baricitinib inhibit JAK1/2/3 in addition to TYK2, confounding pathway analysis [4]. Furthermore, TCJL37's specific pharmacokinetic properties (low clearance of 1.0 mL/min/kg in rat and excellent oral exposure) are not shared by other TYK2 inhibitors, precluding direct substitution in in vivo studies [2]. The specific EC50 values for IL-12-induced STAT4 phosphorylation and IFNγ production in human PBMCs are compound-specific and cannot be extrapolated from other inhibitors .

Quantitative Differentiation of TCJL37 from Comparator TYK2 Inhibitors


Enzymatic Potency: TCJL37 Exhibits Sub-Nanomolar to Low Nanomolar Ki Against TYK2

TCJL37 demonstrates a Ki of 1.6 nM for TYK2 [1]. This value represents intermediate potency within the class of TYK2 inhibitors, being less potent than the allosteric inhibitor deucravacitinib (Ki = 0.02 nM) [2] and more potent than PF-06826647 (IC50 = 17 nM) [3] and GDC046 (Ki = 4.8 nM) . The 1.6 nM Ki is sufficient for robust target engagement in cellular and in vivo models.

TYK2 inhibition Enzymatic assay Kinase inhibitor

Cellular Activity in Human PBMCs: TCJL37 Inhibits IL-12-Induced STAT4 Phosphorylation with EC50 224 nM

In cell-based assays, TCJL37 inhibits IL-12-induced phosphorylation of STAT4 with an EC50 of 224 nM . This cellular activity is less potent than its enzymatic Ki, a common observation for kinase inhibitors due to cellular permeability and protein binding. Comparative data for other TYK2 inhibitors in the exact same assay are not available, limiting direct head-to-head comparison.

IL-12 signaling STAT4 phosphorylation Human PBMC assay

In Vivo Pharmacokinetics: Low Clearance and High Oral Bioavailability in Rodent Models

TCJL37 exhibits low clearance (1.0 mL/min/kg) in rat and demonstrates excellent oral exposure in CD-1 mice following oral administration at 100 mg/kg . This pharmacokinetic profile supports its use in chronic oral dosing regimens in preclinical IBD models. While other TYK2 inhibitors like deucravacitinib are also orally bioavailable, the specific clearance and exposure values for TCJL37 are distinct and should not be assumed equivalent.

Pharmacokinetics Oral bioavailability In vivo efficacy

In Vivo Target Engagement: Statistically Significant Reduction of IFNγ in Mouse IL-12 PK/PD Model

In a mouse IL-12 pharmacokinetic/pharmacodynamic (PK/PD) model, TCJL37 (compound 37) demonstrated a statistically significant knockdown of cytokine interferon-γ (IFNγ) production [1]. This result provides direct evidence of TYK2 pathway inhibition in vivo and supports the hypothesis that selective TYK2 inhibition is sufficient to block the IL-12 pathway. Similar in vivo PD data for other TYK2 inhibitors in this specific model are not readily available for comparison.

In vivo pharmacodynamics IFNγ production IL-12 pathway inhibition

Selectivity Profile: TYK2 Selectivity Over JAK1, JAK2, and JAK3

TCJL37 shows selectivity for TYK2 over JAK1, JAK2, and JAK3 . The original research article notes 'acceptable cellular JAK1 and JAK2 selectivity' for compound 37 [1]. This contrasts with pan-JAK inhibitors like tofacitinib and baricitinib, which inhibit multiple JAK family members at therapeutic concentrations [2], and with newer allosteric TYK2 inhibitors like deucravacitinib that exhibit high selectivity (>1000-fold) . The exact selectivity ratios for TCJL37 are not specified in the available literature, limiting quantitative comparison.

Kinase selectivity JAK family Off-target effects

Optimal Research Applications of TCJL37 Based on Quantitative Evidence


Preclinical IBD Models Requiring Oral Dosing

The favorable pharmacokinetic profile of TCJL37, characterized by low clearance (1.0 mL/min/kg in rat) and excellent oral exposure in mice, makes it particularly suitable for chronic oral dosing studies in preclinical models of inflammatory bowel disease (IBD) . Researchers can achieve sustained target engagement with convenient oral administration, avoiding the need for parenteral delivery.

In Vitro Studies of IL-12/STAT4 Signaling in Human Primary Cells

The established EC50 of 224 nM for inhibition of IL-12-induced STAT4 phosphorylation in human PBMCs provides a quantitative benchmark for in vitro experimental design . This enables precise dosing in functional assays examining TYK2-dependent signaling in human immune cells, facilitating reproducible investigation of the IL-12 pathway.

Investigating TYK2-Specific Biology Without Pan-JAK Confounding

TCJL37's selectivity for TYK2 over JAK1/2/3 allows for the dissection of TYK2-specific functions in immune signaling pathways, in contrast to pan-JAK inhibitors like tofacitinib and baricitinib that inhibit multiple JAK family members [1]. This is critical for studies aimed at isolating the contribution of TYK2 to disease pathology or for validating TYK2 as a therapeutic target.

In Vivo Target Engagement Studies Using IFNγ as a PD Biomarker

The demonstrated ability of TCJL37 to significantly reduce IFNγ production in a mouse IL-12 PK/PD model [2] supports its use in pharmacodynamic studies where IFNγ can serve as a downstream biomarker of TYK2 pathway inhibition. This allows researchers to correlate drug exposure with target engagement and functional outcome in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCJL37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.